Product packaging for 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine(Cat. No.:CAS No. 102830-81-9)

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

Cat. No.: B12662799
CAS No.: 102830-81-9
M. Wt: 288.14 g/mol
InChI Key: HAWPOVRQHFBASB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Fused Pyran and Pyridine (B92270) Ring Systems

The fusion of pyran and pyridine rings creates a unique heterocyclic architecture with a rich history in organic chemistry. The constituent rings, pyran and pyridine, are themselves fundamental components of many natural products and pharmacologically active molecules. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. ekb.eg Similarly, the pyran ring is a core structure in numerous natural products, including carbohydrates and various secondary metabolites.

The combination of these two rings into a fused system like pyrano[2,3-b]pyridine results in a molecule with a distinct electronic distribution and three-dimensional shape, which can lead to novel chemical reactivity and biological activity. Historically, the synthesis of such fused systems has been a key objective for synthetic chemists, driving the development of new reaction methodologies.

Contemporary Research Landscape of Pyrano[2,3-b]pyridines

In recent years, research into pyrano[2,3-b]pyridines has expanded significantly, with a particular focus on their potential applications in medicinal chemistry and materials science. The scaffold is recognized as a "privileged structure," meaning it is capable of binding to a variety of biological targets. This has led to the investigation of pyrano[2,3-b]pyridine derivatives as potential antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiontosight.ai Furthermore, the photophysical properties of these fused systems have attracted interest in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrNO B12662799 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine CAS No. 102830-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102830-81-9

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C14H10BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-9,13H

InChI Key

HAWPOVRQHFBASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=C(O2)N=CC(=C3)Br

Origin of Product

United States

Conclusion

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine represents an interesting but underexplored member of the pyrano[2,3-b]pyridine family of heterocyclic compounds. While its general chemical characteristics can be inferred from its structure and the known properties of related compounds, a detailed understanding of its synthesis, reactivity, and potential applications is hampered by a lack of specific experimental data in the available scientific literature. Further research is needed to fully elucidate the properties of this compound and to explore its potential in various scientific and technological fields.

Chemical Transformations and Derivatization Pathways of 6 Bromo 2 Phenyl 2h Pyrano 2,3 B Pyridine

Reactivity of the Pyrano-Pyridine Ring System

The reactivity of the 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine core is governed by the interplay between the electron-rich 2H-pyran ring and the electron-deficient pyridine (B92270) ring. The pyridine ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nih.gov Electrophilic attack, if forced under harsh conditions, typically occurs at the C-3 position, which has the highest electron density. nih.gov Conversely, the pyridine ring is highly activated towards nucleophilic attack, particularly at the C-2 and C-4 positions, which are electron-deficient. nih.gov

The 2H-pyran ring, a non-aromatic heterocycle, introduces different reactivity patterns. nih.govwikipedia.org Its double bonds can undergo addition reactions, and the oxygen atom can influence the reactivity of adjacent carbons. The fusion of the pyran ring to the pyridine core creates a complex electronic environment. The stability of 2H-pyran systems can be low, as they may exist in equilibrium with open-chain isomers (valence tautomerism), although fusion to another ring, like pyridine, generally confers greater stability. nih.gov This fusion allows for the synthesis of various stable pyranopyridine derivatives. iaea.orgekb.egekb.eg Under certain conditions, the pyran ring can undergo ring-opening and recyclization reactions when treated with dinucleophiles, leading to the formation of entirely new heterocyclic systems. researchgate.net

Functionalization at the Bromine Position

The bromine atom at the C-6 position is the primary site for introducing molecular diversity. Its replacement can be achieved through several powerful synthetic methodologies.

Halogen Exchange and Nucleophilic Aromatic Substitution Reactions

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). rsc.org In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This pathway is effective for introducing a variety of nitrogen, oxygen, and sulfur nucleophiles. For instance, reactions with amines can form aminopyridine derivatives, a transformation commonly seen in the synthesis of biologically active molecules. rsc.org The reactivity in SNAr reactions on halopyridines is well-established, providing a reliable method for functionalization. rsc.orgmdpi.comharvard.edu

While less common for aryl bromides compared to iodides, halogen exchange (Finkelstein reaction) could potentially be used to convert the bromo-substituent to a more reactive iodo-substituent, facilitating subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and the bromo-substituent on the pyridine ring serves as an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. rsc.org It is widely used to introduce new aryl or vinyl substituents at the C-6 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. rsc.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. Studies on other bromopyridine systems show that this reaction is highly efficient for creating biaryl structures. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). libretexts.orgyoutube.com It is a highly versatile method with few limitations on the coupling partners, allowing for the formation of complex molecular architectures. youtube.commdpi.com A key advantage is the stability of organostannane reagents to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin compounds used in the reaction. youtube.comscience.gov

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene in the presence of a base. libretexts.org This method is particularly useful for synthesizing substituted alkenes, leading to vinylated pyranopyridine derivatives. The reaction typically proceeds with high trans selectivity. libretexts.org Research on similar bromo-heterocyclic systems has demonstrated the utility of the Heck reaction in constructing complex scaffolds for drug discovery. arkat-usa.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedKey Features
Suzuki-MiyauraAr-B(OH)2 or Ar-B(OR)2Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4)C-C (Aryl-Aryl)Mild conditions, functional group tolerance, non-toxic boron reagents. rsc.org
StilleR-Sn(Alkyl)3Pd(0) catalyst (e.g., Pd(PPh3)4), often with additives like CuIC-C (Aryl-R)Stable organotin reagents, broad scope, but toxic byproducts. libretexts.orgyoutube.com
HeckAlkenePd(0) or Pd(II) catalyst, Base (e.g., Et3N)C-C (Aryl-Vinyl)Forms substituted alkenes, often with high stereoselectivity. libretexts.orgarkat-usa.org

Modifications and Substitutions on the Phenyl Moiety

The phenyl group at the C-2 position offers another site for derivatization, primarily through electrophilic aromatic substitution (EAS). The directing effects of the pyranopyridine ring on the phenyl group would need to be considered. Generally, electrophilic attack on a phenyl ring can introduce a variety of substituents. wikipedia.org

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups.

Studies on related 2-phenylpyridine (B120327) systems show that palladium-catalyzed C-H activation is a modern and efficient strategy for functionalization, allowing for direct arylation or acylation at the ortho position of the phenyl ring. libretexts.org

Oxidation and Reduction Chemistry of the Compound

The this compound molecule has several sites that can undergo oxidation or reduction.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. scripps.eduyoutube.com The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitutions and modifying the regioselectivity of electrophilic substitutions. wikipedia.orgyoutube.commdpi.com The double bonds within the 2H-pyran ring could also be susceptible to oxidation, potentially leading to epoxidation or cleavage under specific conditions. rsc.org Some fused-pyran derivatives can be synthesized through auto-oxidation in the air under basic conditions. mdpi.com

Reduction: Catalytic hydrogenation is a common method for reducing pyridine rings. Under appropriate conditions (e.g., H₂ gas with a metal catalyst like Pd, Pt, or Ni), the pyridine portion of the molecule could be reduced to the corresponding piperidine. This transformation would drastically change the geometry and basicity of the heterocyclic core. The phenyl group can also be reduced to a cyclohexyl group under more forcing hydrogenation conditions. Furthermore, if an N-oxide derivative is formed, it can be deoxygenated back to the parent pyridine using various reducing agents, a strategy often employed in multi-step synthesis.

Synthesis of Novel Pyrano[2,3-b]pyridine Analogs for Diversification

The true synthetic utility of this compound lies in its role as a versatile starting material for creating libraries of novel analogs. The functionalization strategies described previously are the key to this diversification.

By leveraging the reactivity at the C-6 bromine position, a vast array of new compounds can be generated. For example, Suzuki-Miyaura and Stille couplings can introduce diverse (hetero)aryl groups, while the Heck reaction can append various vinyl moieties. Nucleophilic substitution reactions can install a wide range of nitrogen-, oxygen-, and sulfur-containing functional groups.

These initial derivatives can then be subjected to further modifications. For instance, an analog synthesized via a Heck reaction could undergo further reactions on its newly introduced double bond. A biaryl compound from a Suzuki coupling could undergo electrophilic substitution on the newly added aromatic ring. This iterative approach allows for the systematic exploration of the chemical space around the pyrano[2,3-b]pyridine scaffold, which is crucial for developing new therapeutic agents or materials. harvard.edu The synthesis of various fused pyrano[2,3-b]pyridine derivatives has been shown to yield compounds with significant biological activity, such as antimicrobial properties. ekb.egekb.eg

Computational Chemistry and Quantum Mechanical Investigations of 6 Bromo 2 Phenyl 2h Pyrano 2,3 B Pyridine

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and ground-state properties of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine, DFT calculations can elucidate its fundamental structural and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the molecular structure is adjusted until a minimum on the potential energy surface is located. nih.gov This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.

The output of this analysis provides crucial data, including bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic systems, the dihedral angle between different ring systems, such as a phenyl ring and a fused pyridine (B92270) system, is a key parameter determined through optimization. nih.gov In a study on a similar imidazo[4,5-b]pyridine derivative, the dihedral angle between the phenyl ring and the imidazo[4,5-b]pyridine mean plane was found to be 41.84 (11)°. nih.gov Energetic analysis also yields the total energy of the molecule, which is essential for comparing the stability of different potential isomers or conformers. ijcce.ac.ir

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrano[2,3-b]pyridine Core Structure Note: This table presents typical or example values for bond lengths and angles within a pyranopyridine framework. Specific values for this compound would require a dedicated computational study.

ParameterBond/AtomsTypical Bond Length (Å)Typical Bond Angle (°)
Bond Lengths C-C (Aromatic)1.39 - 1.42-
C-N (Pyridine)1.33 - 1.38-
C-O (Pyrano)1.36 - 1.43-
C-Br~1.90-
Bond Angles C-N-C (Pyridine)~117 - 120-
C-O-C (Pyrano)~115 - 118-
C-C-Br~119 - 121-

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. iucr.org Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. researchgate.net The analysis of the spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance. For example, in a related bromo-substituted heterocyclic compound, the HOMO was found to be distributed over the pyridine and benzene (B151609) rings, while the LUMO was localized on the pyridine ring, indicating the pathway of intramolecular charge transfer upon excitation. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies from DFT Studies of Bromo-Substituted Heterocycles Note: These values are for different, but structurally related, molecules and serve to illustrate the data obtained from FMO analysis.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine-3.1033-0.74422.3591 nih.gov
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine--4.343 researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. The MEP surface uses a color scale to indicate different potential regions:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, which are electron-deficient and represent sites for nucleophilic attack. These are often located near hydrogen atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the pyran ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms of the phenyl and pyridine rings. This analysis provides a clear, intuitive picture of the molecule's reactive sites. iucr.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wisc.edu This method provides detailed insights into the electronic interactions within the molecule.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net

This theoretical spectrum is invaluable for interpreting experimental results. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To correct for this, uniform scaling factors are often applied. researchgate.net Comparing the scaled theoretical spectrum with the experimental one allows for a definitive assignment of each vibrational mode to a specific molecular motion (e.g., C-H stretching, C=N bending, ring deformation). For instance, in studies of pyridine derivatives, DFT calculations have been used to assign the characteristic ring stretching modes and the vibrations of various functional groups. uc.ptresearchgate.net

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups Note: This table provides typical frequency ranges for the functional groups present in the target molecule. Precise frequencies would be determined via a specific DFT calculation.

Vibrational ModeFunctional GroupTypical Wavenumber (cm-1)
Aromatic C-H StretchPhenyl & Pyridine Rings3000 - 3100
C=C/C=N StretchAromatic Rings1450 - 1600
C-O-C Asymmetric StretchPyran Ring1200 - 1275
C-Br StretchBromo-substituent500 - 650

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of molecules in their electronic excited states. researchgate.net TD-DFT is particularly effective for calculating the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Visible absorption spectrum. ijcce.ac.ir

By applying TD-DFT, one can predict the electronic transitions of this compound. The calculations provide the energy of each transition, its oscillator strength (which relates to the intensity of the absorption peak), and the nature of the orbitals involved (e.g., π → π* or n → π* transitions). ijcce.ac.ir This information is crucial for understanding the photophysical behavior of the compound and for interpreting its experimental electronic spectra. TD-DFT calculations have been shown to reproduce experimental excitation energies with good accuracy, often within 0.1-0.2 eV for many organic molecules. researchgate.netcnr.it This predictive power is essential for designing molecules with specific optical properties.

Analysis of Global and Local Reactivity Descriptors

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the global and local reactivity of a molecule. These descriptors help in understanding the chemical behavior and stability of the compound. For pyrano[2,3-b]pyridine derivatives and related heterocyclic systems, DFT calculations are frequently performed to obtain insights into their reactivity. researchgate.net

Local reactivity descriptors, on the other hand, pinpoint the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. The Fukui function and molecular electrostatic potential (MEP) maps are powerful tools for this purpose. The MEP map visually represents the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. For related brominated imidazo[4,5-b]pyridine systems, the nitrogen atoms of the pyridine and imidazole (B134444) rings, along with the bromine atom, are often identified as key sites for interactions. doaj.orgnih.gov In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the pyran ring are expected to be electron-rich regions, while the hydrogen atoms and the region around the bromine atom may exhibit positive electrostatic potential.

Table 1: Representative Global Reactivity Descriptors for a Related Pyrano[2,3-d]pyrimidine Derivative (APR1d)

DescriptorValue (eV)
EHOMO-0.2311
ELUMO-0.1632
Energy Gap (ΔE)0.0679
Electronegativity (χ)0.1971
Chemical Hardness (η)0.0339
Chemical Softness (S)14.7492
Electrophilicity Index (ω)0.4288

Data sourced from a computational study on a pyrano[2,3-d]pyrimidine derivative and is illustrative for the class of compounds. researchgate.net

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods provide a powerful tool for the prediction and characterization of the NLO properties of molecules. The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

For organic molecules, a large NLO response is often associated with an extended π-conjugated system and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. The this compound scaffold, with its fused ring system and phenyl substituent, possesses a delocalized π-electron system. The bromine atom, being an electron-withdrawing group, can further enhance the NLO properties.

Theoretical studies on phenyl-substituted pyrroles and pyrimidine (B1678525) chromophores have demonstrated that the relative orientation of the phenyl ring with respect to the heterocyclic core significantly influences the NLO response. dergipark.org.trresearchgate.net DFT calculations are commonly employed to compute the NLO parameters. For instance, studies on chromene derivatives have shown that theoretical calculations of hyperpolarizability can identify promising candidates for NLO applications. nih.gov It has been noted that compounds with lower HOMO-LUMO energy gaps tend to exhibit higher NLO activity. nih.gov

Table 2: Calculated NLO Properties for a Representative Phenyl-Substituted Heterocyclic Compound

ParameterCalculated Value
Dipole Moment (μ)Varies with conformation
Average Polarizability <α> (esu)6.77005 × 10-23 (for a related chromene derivative) nih.gov
First Hyperpolarizability (β)Varies with conformation
Second Hyperpolarizability (γtot) (esu)0.145 × 104 (for a related chromene derivative) nih.gov

The presented data is for analogous systems and serves to illustrate the types of values obtained through computational NLO studies. dergipark.org.trnih.gov

Theoretical Studies on Molecular Interactions and Binding Motifs

Understanding the non-covalent interactions that govern the molecular assembly in the solid state is crucial for crystal engineering and materials design. Theoretical methods, such as Hirshfeld surface analysis and interaction energy calculations, provide detailed insights into these binding motifs.

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions in a crystal lattice. It maps properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface. The dnorm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. The decomposition of the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of the contribution of different types of interactions, such as H···H, C···H, and Br···H contacts.

For related brominated heterocyclic compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, Hirshfeld surface analysis has revealed the significant role of H···Br, H···H, and C···H interactions in the crystal packing. researchgate.netresearchgate.net In the crystal structure of a similar compound, 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, slipped π–π stacking interactions were observed to be a key feature holding the structure together. nih.gov

Computational chemistry can also be used to calculate the energies of these non-covalent interactions. For example, in a study of a benzodiazepine (B76468) derivative, the energy of an N—H⋯O hydrogen bond was calculated to be 57.5 kJ mol⁻¹. nih.gov These calculations help in understanding the relative strength of different binding motifs. For this compound, one would expect a combination of halogen bonding involving the bromine atom, hydrogen bonding, and π-π stacking interactions involving the aromatic rings to be the dominant forces in its crystal packing.

Table 3: Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis of a Related Brominated Heterocycle

Interaction TypeContribution (%)
H···H42.2
H···C/C···H23.1
H···Br/Br···H22.3

Data from a Hirshfeld surface analysis of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. doaj.orgnih.gov

Structure Activity Relationship Sar and Rational Design of Pyrano 2,3 B Pyridine Derivatives

Influence of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of the 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine core is significantly influenced by its constituent parts. The bromine atom at the 6-position, the phenyl group at the 2-position, and the fused pyridine (B92270) and pyran rings all contribute to its reaction profile.

The bromine atom is a key functional group, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the 6-position, leading to the creation of diverse analogs. smolecule.com The phenyl group can undergo electrophilic aromatic substitution, providing another avenue for functionalization. smolecule.com

Furthermore, modifications to the pyridine ring itself can have a profound impact on the electronic properties and subsequent reactivity of the entire molecule. Studies on related pyridinophane macrocycles have shown that introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyridine ring can tune the electronic properties of a chelated metal center. nih.govrsc.org For instance, EWGs on the pyridine ring can make associated metal complexes more easily reducible, which can, in turn, influence their catalytic activity in C-C coupling reactions. nih.gov While this research was not performed directly on this compound, the principles of modifying pyridine ring electronics are broadly applicable and suggest that similar substitutions on the pyrano[2,3-b]pyridine core would predictably alter its reactivity.

The pyran ring can also be a site for chemical transformation. Depending on the reaction conditions, the pyran ring can be opened or can participate in cyclization reactions to form more complex heterocyclic systems. smolecule.com The interaction of related furo[3,2-b]pyran-2-ones with various amines demonstrates that the nature of the nucleophile can determine whether the reaction leads to a simple substitution or a more complex recyclization of the heterocyclic system. beilstein-journals.org

Targeted Synthesis of Analogs for Specific Research Applications

The versatility of the pyrano[2,3-b]pyridine scaffold has led to the targeted synthesis of analogs for a range of research applications, particularly in medicinal chemistry. By systematically altering the substituents on the core structure, researchers can optimize the molecule's interaction with specific biological targets.

One area of focus has been the development of potassium channel antagonists. A series of highly functionalized pyrano[2,3-b]pyridines were designed and synthesized to block the I(Kur) channel, which is encoded by the hKV1.5 gene. nih.gov This research led to the identification of compounds with sub-micromolar activity, demonstrating the potential of this scaffold in cardiovascular research. nih.gov

The pyrano[2,3-b]pyridine framework is also prominent in the design of potential anticancer agents. nih.govnih.gov Based on the structures of FDA-approved B-RAF inhibitors, new series of related pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory effects on the V600E mutant of the B-RAF protein, a key target in certain cancers. nih.gov Similarly, pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine series have been designed and synthesized to assess their potential as anticancer agents by examining their inhibitory effects on kinases like EGFR and VEGFR-2. nih.gov

In another rational design approach, researchers modified the related pyrano[2,3-c]pyrazole scaffold to develop inhibitors of RalA, a protein implicated in hepatocellular carcinoma. nih.gov By introducing a substituted phenyl ring and a sulfonyl group, they aimed to enhance binding to the target protein. nih.gov The synthesis of fused pyrano[2,3-b]pyridine derivatives has also been explored for developing new antimicrobial agents, with some compounds showing moderate to effective action against various bacteria and fungi. ekb.egekb.eg

Table 1: Examples of Targeted Synthesis of Pyrano[2,3-b]pyridine Analogs
ScaffoldTarget Application/Biological TargetKey Structural ModificationsReference
Pyrano[2,3-b]pyridinePotassium Channel (hKV1.5) AntagonismFunctionalization with benzenesulfonylamino, hydroxyl, and carboxylic acid ethyl-phenyl-amide groups nih.gov
Pyrrolo[2,3-b]pyridineAnticancer (V600E B-RAF Inhibition)Varied substitutions based on known B-RAF inhibitors nih.gov
Pyrano[3,2-c]pyridineAnticancer (EGFR/VEGFR-2 Inhibition)Synthesis of pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine series nih.gov
Pyrano[2,3-c]pyrazoleAnticancer (RalA Inhibition)Addition of substituted phenyl and sulfonyl groups to the core scaffold nih.gov
Fused Pyrano[2,3-b]pyridineAntimicrobial ActivityCyclocondensation of an amino cyano spiro pyrano derivative with arylidene malononitrile (B47326) derivatives ekb.egekb.eg

Chemoinformatic Approaches in Pyrano[2,3-b]pyridine Design

Chemoinformatics and computational modeling play a vital role in the rational design of pyrano[2,3-b]pyridine derivatives. These methods allow for the prediction of molecular properties and biological activity, helping to prioritize which compounds to synthesize and test.

Molecular Docking is a widely used technique to predict the binding orientation and affinity of a molecule to a biological target. nih.gov For instance, docking studies have been used to investigate the interaction of pyrano[2,3-b]pyridine analogs with the active sites of enzymes, providing insights into the structural basis for their activity. nih.govresearchgate.net In the development of pyrano[2,3-b]chromene derivatives as dual inhibitors of α-glucosidase and α-amylase, molecular docking showed that the most potent compound attached to the active sites with favorable binding energies and interacted with key amino acids. medchemexpress.com Similarly, in the design of coronavirus inhibitors, docking was used to evaluate how pyrano[2,3-c]pyrazole derivatives bind to the main protease (Mpro) enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A statistically significant QSAR model was developed for a series of bronchodilatory 4H-pyrano[3,2-c]pyridine-3-carbonitriles, which helped to identify the key molecular descriptors responsible for their activity. nih.gov Such models are invaluable for predicting the activity of newly designed compounds before their synthesis. nih.govscilit.com QSAR analyses have also been applied to pyrimidine (B1678525) derivatives targeting the VEGFR-2 receptor, comparing the predictive power of linear (Multiple Linear Regression) and non-linear (Artificial Neural Network) models. nih.govmui.ac.ir

These computational approaches, often combined under the umbrella of rational drug design, enable a more targeted and efficient discovery process. nih.govresearchgate.net By simulating interactions and predicting properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), researchers can better select candidate molecules with a higher probability of success in later-stage testing. medchemexpress.commdpi.com

Table 2: Applications of Chemoinformatic Tools in Pyrano-Pyridine Derivative Design
Chemoinformatic MethodScaffold/Derivative ClassResearch ObjectiveReference
Molecular DockingPyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinesTo predict the binding orientation within a ligand-target complex nih.gov
QSAR4H-Pyrano[3,2-c]pyridine-3-carbonitrilesTo create a model describing bronchodilatory activity nih.gov
Molecular Docking & ADMETPyrano[2,3-b]chromenesTo understand binding to α-glucosidase/α-amylase and predict drug-likeness medchemexpress.com
Molecular Docking & MD SimulationsPyrano[2,3-c]pyrazolesTo investigate binding to human coronavirus Mpro enzyme mdpi.com
QSAR (MLR and ANN)Furopyrimidine and Thienopyrimidine DerivativesTo model inhibitory activity against VEGFR-2 nih.govmui.ac.ir

Emerging Applications and Future Research Directions for Pyrano 2,3 B Pyridine Derivatives

Application as Building Blocks in Advanced Organic Synthesis

The presence of a bromine atom at the 6-position of the pyrano[2,3-b]pyridine core makes 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine a highly valuable building block in advanced organic synthesis. Aryl bromides are versatile precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures from simpler, readily available starting materials.

The bromo substituent can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse library of pyrano[2,3-b]pyridine derivatives. For instance, Suzuki-Miyaura coupling with boronic acids or esters can introduce new aryl or heteroaryl substituents at the 6-position. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups, which can then undergo further transformations. The Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles, leading to the synthesis of amino-substituted pyrano[2,3-b]pyridines.

The synthesis of the pyrano[2,3-b]pyridine scaffold itself can be achieved through various strategies, including rhodium(III)-catalyzed C-H bond activation and intramolecular cascade annulation, which allows for the efficient construction of highly fused heterocyclic systems under mild conditions. acs.org Environmentally friendly methods, such as microwave-assisted and solar-powered synthesis, have also been developed for the production of pyrano[2,3-b]pyridone derivatives, highlighting the ongoing efforts to create sustainable synthetic routes. iaea.org

The ability to functionalize the this compound core through these modern synthetic methods underscores its potential as a key intermediate for the generation of novel compounds with tailored properties for various applications.

Table 1: Potential Cross-Coupling Reactions for this compound

Potential in Functional Materials Science and Device Development

The extended π-conjugated system of the pyrano[2,3-b]pyridine scaffold, which includes the fused pyran and pyridine (B92270) rings as well as the phenyl substituent, suggests that this compound and its derivatives could possess interesting photophysical and electronic properties. Such properties are highly sought after in the field of functional materials science for applications in electronic and optoelectronic devices.

While direct studies on the material properties of this compound are limited, research on analogous heterocyclic systems provides valuable insights. For example, various pyridine-containing compounds have been investigated as emitters in organic light-emitting diodes (OLEDs). nih.govresearchgate.netfrontiersin.orgrsc.org The incorporation of a pyridine ring can influence the electronic characteristics of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in OLEDs. numberanalytics.com

Derivatives of 3-pyridinecarbonitrile have been developed as thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in OLEDs. frontiersin.org Similarly, thieno[3,2-c]pyridine-based iridium complexes have shown promise for solution-processed OLEDs. researchgate.net The functionalization of the pyrano[2,3-b]pyridine core, for instance through cross-coupling reactions at the 6-position, could be a viable strategy to tune the emission color and improve the performance of such materials. The inherent rigidity of the fused ring system is also beneficial for achieving high quantum yields in the solid state.

Exploration as Scaffold for Lead Compound Development in Medicinal Chemistry

The pyrano[2,3-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. acs.org This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Derivatives of the closely related pyranopyrimidine scaffold have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govijprajournal.comasianjpr.comresearchgate.netnih.gov Specifically, pyrano[2,3-b]pyridine derivatives have been investigated for their potential as potassium channel antagonists, with some compounds exhibiting sub-micromolar activity. nih.gov The ability to block specific ion channels is a key mechanism of action for drugs used to treat a variety of conditions, including cardiovascular and neurological disorders.

Furthermore, various fused pyrano[2,3-b]pyridine derivatives have shown promising antimicrobial activity against both bacteria and fungi. ekb.egekb.egresearchgate.net The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. The this compound scaffold offers multiple points for chemical modification, allowing for the optimization of potency and selectivity against microbial targets. The phenyl group and the bromo substituent can be systematically altered to explore the structure-activity relationships (SAR) and identify lead compounds for further development. The anticancer potential of related pyran-based heterocyclic systems has also been highlighted, with some derivatives acting as inhibitors of key enzymes involved in cancer progression, such as protein kinases. google.comresearchgate.netekb.egnih.govchemrxiv.orgnih.gov

Table 2: Reported Biological Activities of Pyrano[2,3-b]pyridine and Related Scaffolds

Development for Analytical and Sensor Technologies

Fluorescent chemosensors are powerful tools in analytical chemistry for the detection of various ions and molecules. The development of such sensors often relies on organic fluorophores that exhibit changes in their photophysical properties upon binding to a specific analyte. The conjugated π-system of the pyrano[2,3-b]pyridine core suggests that its derivatives could be suitable candidates for the development of novel fluorescent probes.

Research has shown that related heterocyclic systems can be effectively utilized as sensors. For instance, a pyrano[2,3-b]quinoline derivative has been successfully employed as a dual-responsive probe for the detection of mercury ions and phosgene. researchgate.net This indicates that the pyran-fused pyridine framework can serve as a robust platform for the design of chemosensors. By introducing appropriate receptor units onto the this compound scaffold, it may be possible to create selective and sensitive sensors for a variety of target analytes.

Furthermore, pyridine-based fluorescent probes have been developed for sensing pH. researchgate.net The nitrogen atom in the pyridine ring can be protonated, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule. This principle could be applied to the pyrano[2,3-b]pyridine system to create pH-sensitive materials. The ability to functionalize the scaffold at the 6-position provides a convenient handle for attaching different recognition moieties, thereby expanding the range of potential analytes that can be detected. The inherent fluorescence of pyranoindole congeners further supports the potential of such fused ring systems in the development of photoactive materials. mdpi.com

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine, and what are the critical reaction conditions?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies. For example, pyrano[2,3-b]pyridine derivatives can be synthesized via cyclocondensation of substituted pyridine precursors with carbonyl-containing reagents under acidic or catalytic conditions . Phase transfer catalysis (solid-liquid) with solvents like DMF and catalysts such as p-toluenesulfonic acid has been employed for analogous brominated heterocycles, ensuring regioselective bromination at the 6-position . Key conditions include temperature control (60–100°C), inert atmospheres, and purification via column chromatography to isolate the desired product.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?

  • 1H/13C NMR : Confirms the presence of the phenyl group (aromatic protons at δ 7.2–8.0 ppm) and pyrano ring protons (e.g., pyran oxygen-adjacent protons at δ 4.5–5.5 ppm). The bromine atom induces deshielding in adjacent carbons .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 314.01 for C14H10BrNO) and isotopic patterns due to bromine .
  • X-ray crystallography : Resolves the fused pyrano-pyridine ring system and confirms substituent positions . Purity is assessed via HPLC (>95%) or GC analysis, as seen in related brominated pyridine derivatives .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the bromination of pyrano[2,3-b]pyridine derivatives?

Regioselectivity in bromination is influenced by electronic and steric factors. For 6-bromo derivatives:

  • Directing groups : Electron-donating groups (e.g., methoxy) at specific positions can direct bromination to the 6-position via resonance stabilization .
  • Lewis acid catalysis : Use of FeBr3 or AlCl3 can enhance electrophilic substitution at the desired site .
  • Protection/deprotection strategies : Temporary blocking of reactive sites (e.g., using Boc groups) ensures selective bromination, followed by deprotection . Comparative studies of brominated analogs (e.g., 6-bromo vs. 7-bromo isomers) highlight the importance of reaction time and solvent polarity in minimizing byproducts .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s kinase inhibitory effects?

  • Substituent variation : Systematic modification of the phenyl group (e.g., electron-withdrawing groups like -NO2 or -CF3) and pyrano ring substituents (e.g., methoxy at position 4) to assess potency against kinases like BTK or JAKs .
  • Enzyme assays : IC50 determination using recombinant kinases and cellular assays (e.g., proliferation inhibition in cancer cell lines) .
  • Computational modeling : Docking studies to predict binding interactions with kinase ATP-binding pockets, guided by crystallographic data of analogous inhibitors . For example, bromine’s hydrophobic interaction with kinase pockets enhances binding affinity in related compounds .

Q. How should discrepancies in reported biological activity across studies be methodologically evaluated?

  • Assay standardization : Compare protocols for kinase activity (e.g., ATP concentration, incubation time) and cell viability assays (e.g., MTT vs. CellTiter-Glo) .
  • Structural validation : Confirm compound identity via NMR and LC-MS to rule out degradation or isomerization .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 6-bromo vs. 5-bromo analogs in thieno[2,3-b]pyridines) to identify trends in substituent effects . For instance, a bromine shift from position 6 to 5 in pyridine derivatives can drastically alter target selectivity .

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